Cas no 64763-82-2 (Bassianolide)

Bassianolide 化学的及び物理的性質
名前と識別子
-
- Cyclo[(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl-(2R)-2-hydroxy-3-methylbutanoyl-N-methyl-L-leucyl]
- BASSIANOLIDE,>95 BY HPLC
- Bassianolide
- (-)-Bassianolide
- 806ADE0Q38
- Bassanolide
- BASS
- Q27269119
- Unii-806ade0Q38
- NS00094902
- NSC 321804
- CHEBI:145108
- 64763-82-2
- (3S,6R,9S,12R,15S,18R,21S,24R)-3,9,15,21-tetraisobutyl-6,12,18,24-tetraisopropyl-4,10,16,22-tetramethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- DTXSID40891833
- CYCLO((2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL-(2R)-2-HYDROXY-3-METHYLBUTANOYL-N-METHYL-L-LEUCYL)
- (3S,6R,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- SCHEMBL14134043
- NSC-321804
- 4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
- NSC321804
-
- インチ: 1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37+,38+,39+,40+/m0/s1
- InChIKey: QVZZPLDJERFENQ-NKTUOASPSA-N
- ほほえんだ: O1C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]([H])(C([H])(C([H])([H])[H])C([H])([H])[H])OC([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N(C([H])([H])[H])C([C@@]1([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 908.60857413g/mol
- どういたいしつりょう: 908.60857413g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 12
- 重原子数: 64
- 回転可能化学結合数: 12
- 複雑さ: 1380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.1
- トポロジー分子極性表面積: 186
じっけんとくせい
- 密度みつど: 1.012
- ふってん: 1015.6°C at 760 mmHg
- フラッシュポイント: 568°C
- 屈折率: 1.455
Bassianolide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B118728-2.5mg |
Bassianolide |
64763-82-2 | 2.5mg |
$ 1688.00 | 2023-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-397290-0.5mg |
Bassianolide, |
64763-82-2 | 0.5mg |
¥2369.00 | 2023-09-05 | ||
BioAustralis | BIA-B1557-0.50mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 0.50mg |
$300.00 | 2025-01-14 | |
BioAustralis | BIA-B1557-2.50mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 2.50mg |
$1050.00 | 2025-01-14 | |
BioAustralis | BIA-B1557-2.50 mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 2.50 mg |
$1,015.00 | 2023-07-10 | |
A2B Chem LLC | AG64203-2.5mg |
bassianolide |
64763-82-2 | ≥95% | 2.5mg |
$1255.00 | 2024-04-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21558-2.5mg |
Bassianolide |
64763-82-2 | 98% | 2.5mg |
¥13049.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21558-500ug |
Bassianolide |
64763-82-2 | 98% | 500ug |
¥3391.00 | 2023-09-09 | |
BioAustralis | BIA-B1557-0.50 mg |
Bassianolide |
64763-82-2 | >95% by HPLC | 0.50 mg |
$290.00 | 2023-07-10 | |
TRC | B118728-1mg |
Bassianolide |
64763-82-2 | 1mg |
$ 867.00 | 2023-04-19 |
Bassianolide 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
Bassianolideに関する追加情報
Bassianolide: A Comprehensive Overview
Bassianolide, also known by its CAS number 64763-82-2, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, isolated from marine sources, belongs to the class of polyketides and has demonstrated a wide range of biological activities, making it a subject of interest for both academic and industrial researchers.
The discovery of Bassianolide was a milestone in the exploration of marine natural products. Its unique structure, characterized by a complex polyketide framework, has been extensively studied to understand its biosynthesis and potential applications. Recent studies have highlighted its role as a promising candidate for drug development, particularly in the areas of anti-tumor and anti-inflammatory therapies.
One of the most notable advancements in Bassianolide research is its demonstrated anti-tumor activity. Preclinical studies have shown that it can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. This finding has sparked interest in exploring its potential as a novel chemotherapeutic agent. Moreover, researchers have been investigating the mechanism of action of Bassianolide to better understand how it interacts with cellular components, which could pave the way for more targeted therapies.
In addition to its anti-tumor properties, Bassianolide has also been studied for its anti-inflammatory effects. Chronic inflammation is a underlying factor in many diseases, including cardiovascular disorders and neurodegenerative conditions. The compound's ability to modulate inflammatory pathways suggests it could be a valuable addition to the arsenal of anti-inflammatory agents. Recent studies have focused on optimizing its bioavailability and reducing potential side effects to enhance its therapeutic potential.
The chemical synthesis and structural elucidation of Bassianolide have been significant challenges due to its complex structure. However, advancements in synthetic chemistry have enabled researchers to develop efficient methods for its production. These methods not only facilitate further research but also bring closer the possibility of large-scale production for pharmaceutical applications.
Another area of active research is the exploration of Bassianolide's role as a natural product in marine ecosystems. Understanding its ecological function could provide insights into marine biodiversity and conservation efforts. Furthermore, comparative studies with other polyketides have revealed unique structural features that contribute to its bioactivity, highlighting the importance of preserving such natural compounds.
In conclusion, Bassianolide (CAS 64763-82-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action, synthesis, and ecological significance. As advancements in biotechnology and pharmacology progress, the future holds great promise for leveraging this natural compound to address unmet medical needs.
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